Benzenemethanamine, 3-methoxy-alpha-(4-methylphenyl)-
Description
Benzenemethanamine, 3-methoxy-alpha-(4-methylphenyl)-, is a substituted benzylamine derivative characterized by a methoxy group at the 3-position of the benzene ring and a 4-methylphenyl group attached to the alpha carbon of the methanamine backbone. This compound belongs to a broader class of arylalkylamines, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural versatility .
Properties
CAS No. |
1016507-23-5 |
|---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
(3-methoxyphenyl)-(4-methylphenyl)methanamine |
InChI |
InChI=1S/C15H17NO/c1-11-6-8-12(9-7-11)15(16)13-4-3-5-14(10-13)17-2/h3-10,15H,16H2,1-2H3 |
InChI Key |
RVZOKHYECFKGAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)N |
Origin of Product |
United States |
Preparation Methods
General Procedure
This method involves condensation of a ketone precursor with an amine, followed by reduction of the resulting imine. For the target compound, the ketone would be 3-methoxy-α-(4-methylphenyl)acetophenone , reacting with ammonia or methylamine under reducing conditions.
Reaction Scheme:
Key Conditions:
Example from Literature:
A similar synthesis of N-methyl-1-(4-methylphenyl)ethylamine employed reductive amination of 4-methylacetophenone with methylamine using Pd/C and H₂ at 2–3 MPa, yielding >90% product. Adapting this to 3-methoxy-α-(4-methylphenyl)acetophenone would likely require elevated temperatures (70–90°C) and extended reaction times.
Palladium-Catalyzed N-Alkylation
Coupling of Benzyl Halides with Amines
This method leverages palladium nanoparticles to facilitate cross-coupling between a benzyl halide and a primary amine. For the target compound, 3-methoxybenzyl chloride could react with 4-methylbenzylamine .
Reaction Scheme:
Key Conditions:
Performance Data:
A related N-benzylation of 4-chloroaniline with benzyl bromide using Pd/Fe₃O₄@SiO₂ achieved 93% yield. Substituting 4-methylbenzylamine may slightly reduce yield due to steric hindrance (estimated 85–90%).
BF₃·Et₂O-Mediated Reductive Amination
Metal-Free Approach
This method employs BF₃·Et₂O as a Lewis acid to activate imines, with formic acid as the reductant. Suitable for substrates sensitive to metal catalysts.
Reaction Scheme:
Key Conditions:
Advantages:
-
Avoids transition metals, simplifying purification.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 3-methoxy-alpha-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.
Scientific Research Applications
Pharmaceutical Development
Benzenemethanamine derivatives have shown potential in the development of pharmaceuticals due to their biological activity. They are particularly noted for their anticancer properties.
Table 1: Anticancer Activity of Benzenemethanamine Derivatives
| Compound | Cell Line | GI50 (µM) | Remarks |
|---|---|---|---|
| 3-Methoxy-4-methylphenethylamine | MDA-MB-468 | 4.03 | Stronger than gefitinib |
| 3a | MDA-MB-468 | 2.94 | Synergistic effects observed |
| Standard | MDA-MB-468 | 7.6 | Standard for comparison |
Recent studies have indicated that certain derivatives exhibit significant cytotoxicity against breast cancer cell lines, highlighting their potential as therapeutic agents in oncology .
Neuropharmacological Effects
Research indicates that benzenemethanamine derivatives may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This suggests potential applications in treating neurological disorders such as depression and anxiety.
Case Study: Neuropharmacological Evaluation
A study evaluated the effects of benzenemethanamine analogs on animal models of depression and anxiety, demonstrating that these compounds could reduce depressive behaviors in mice.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzenemethanamine derivatives. Modifications at various positions on the benzene ring can significantly influence their potency and selectivity toward specific biological targets.
Key Findings:
- Substituents on the Benzene Ring : Electron-donating groups enhance activity against certain cancer cell lines.
- Alkyl Chain Length : Variations can affect lipophilicity and membrane permeability, impacting bioavailability .
Industrial Applications
In addition to pharmaceutical applications, benzenemethanamine derivatives are utilized in materials science and agrochemicals due to their versatile chemical properties.
Catalytic Systems
Benzenemethanamine compounds are employed as catalysts in various chemical reactions, enhancing reaction efficiency and product yield. For instance, they have been used in N-alkylation reactions with high yields when combined with specific palladium catalysts .
Mechanism of Action
The mechanism of action of Benzenemethanamine, 3-methoxy-alpha-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. Its effects are mediated through binding to target proteins, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The methoxy group in the target compound acts as an electron-donating group, contrasting with electron-withdrawing substituents like sulfonyl () or trifluoromethyl ().
- Crystal Packing : Halogenated analogs (e.g., bromophenyl derivatives) exhibit distinct crystal packing dominated by C–H⋯X (X = Br, Cl) interactions, whereas the target compound’s packing (if crystallized) would likely rely on C–H⋯N or π-π interactions due to the absence of halogens .
Physicochemical Properties
Comparative data for key properties (Table 2):
Key Observations :
- Lipophilicity : The target compound’s logP is lower than N-(4-methylphenyl) analogs due to the polar methoxy group, enhancing aqueous solubility compared to highly lipophilic derivatives like pentafluorophenyl-containing compounds .
- Thermal Stability : Sulfonyl and halogenated derivatives exhibit higher thermal stability, whereas methoxy-substituted compounds may degrade at moderate temperatures due to ether bond cleavage .
Biological Activity
Benzenemethanamine, 3-methoxy-alpha-(4-methylphenyl)-, also known as 3-methoxy-N-(4-methylphenyl)benzene-1-methanamine, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of Benzenemethanamine, 3-methoxy-alpha-(4-methylphenyl)- can be represented as follows:
- Molecular Formula : C15H17NO
- CAS Number : 23255337
- InChI Key : IDPURXSQCKYKIJ-UHFFFAOYSA-N
This compound features a methoxy group and a methylphenyl substituent, which may contribute to its biological activity.
Synthesis
The synthesis of Benzenemethanamine derivatives often involves the amination of aryl bromides or the reaction of functionalized benzylamines. For instance, the compound can be synthesized via the reaction of 4-methylphenylboronic acid with a methoxylated benzylamine under palladium-catalyzed conditions .
Antiviral Activity
Recent studies have highlighted the antiviral potential of related compounds. For example, derivatives like IMB-0523 have shown significant anti-HBV (Hepatitis B Virus) activity with IC50 values of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains . This suggests that similar structural analogs may exhibit comparable antiviral properties.
Anticancer Activity
Research indicates that compounds with similar structures can act as microtubule-destabilizing agents. In a study involving breast cancer cell lines (MDA-MB-231), certain derivatives induced apoptosis and enhanced caspase-3 activity at concentrations as low as 1 µM . This suggests that Benzenemethanamine derivatives could be explored for their anticancer effects.
Study on Hepatitis B Virus
A notable study evaluated the anti-HBV activity of an N-phenylbenzamide derivative, which shares structural similarities with Benzenemethanamine. The compound demonstrated an increase in intracellular levels of APOBEC3G, a protein that inhibits HBV replication. The results indicated that the antiviral effect was mediated through this mechanism, warranting further investigation into similar compounds for therapeutic applications against HBV .
Microtubule Dynamics in Cancer Cells
In another study focusing on cancer treatment, compounds derived from similar structures were shown to inhibit microtubule assembly effectively. The findings revealed that these compounds could induce morphological changes in cancer cells and promote apoptosis through caspase activation . This highlights the potential for Benzenemethanamine derivatives in cancer therapy.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for Benzenemethanamine, 3-methoxy-alpha-(4-methylphenyl)-, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves reductive amination between 3-methoxy-4-methylbenzaldehyde and a primary amine. Optimal conditions include using sodium cyanoborohydride in methanol (pH 5-6, 40–60°C) with a 1:1.2 aldehyde-to-amine stoichiometric ratio. Catalytic hydrogenation (e.g., Pd/C under H₂) is an alternative for higher stereoselectivity. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or ethanol recrystallization achieves >95% purity. Yield optimization requires strict control of moisture and inert atmospheres (N₂/Ar) to prevent side reactions .
Q. How is the structural conformation of this compound validated in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation (ethanol/water) are analyzed using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Data refinement with SHELXL software confirms bond lengths (e.g., C-N: ~1.45 Å) and dihedral angles. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking), critical for understanding packing motifs .
Q. What analytical techniques are used to characterize purity and stability?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water + 0.1% TFA) assesses purity. Stability studies employ accelerated degradation (40°C/75% RH for 4 weeks) with LC-MS monitoring. Nuclear magnetic resonance (NMR) (¹H, ¹³C, DEPT-135) confirms structural integrity, while differential scanning calorimetry (DSC) evaluates thermal stability (melting endotherms) .
Advanced Research Questions
Q. What molecular targets are implicated in the pharmacological activity of Benzenemethanamine derivatives?
- Methodological Answer : Receptor profiling via radioligand displacement assays identifies targets. For serotonin receptors (5-HT1A/2A), use [³H]8-OH-DPAT and [³H]ketanserin in HEK293 cells expressing recombinant receptors. Functional assays (cAMP for 5-HT1A, calcium flux for 5-HT2A) confirm agonism/antagonism. Cross-reactivity with dopamine D2 receptors is tested using [³H]spiperone and haloperidol controls .
Q. How can conflicting data regarding receptor binding affinity be systematically addressed?
- Methodological Answer : Orthogonal validation is critical. Compare radioligand binding (Ki) with functional EC50/IC50 values. Use standardized buffers (e.g., Tris-HCl, pH 7.4) and reference agonists (serotonin for 5-HT receptors). Assess allosteric modulation via Schild analysis. Molecular docking (AutoDock Vina) predicts binding poses, validated by site-directed mutagenesis (e.g., D116A in 5-HT1A) .
Q. What strategies resolve discrepancies in in vitro versus in vivo efficacy for antitumor activity?
- Methodological Answer : Address bioavailability issues via pharmacokinetic studies (plasma AUC, tissue distribution). Use murine xenograft models (e.g., HCT-116 colorectal cancer) with oral/intraperitoneal dosing. Compare in vitro IC50 (e.g., 10 µM) to in vivo effective doses. Probe metabolite activity using liver microsomes and UPLC-QTOF-MS .
Q. What advanced chromatographic techniques detect Benzenemethanamine derivatives in environmental matrices?
- Methodological Answer : Solid-phase extraction (HLB cartridges) pre-concentrates water samples. HPLC-MS/MS (ESI+, MRM mode) with a C18 column (0.1% formic acid gradient) achieves detection limits <10 ng/L. Validate with matrix spikes (80–120% recovery) and isotope-labeled internal standards (e.g., d5-analogues). Confirmation via ion ratio consistency (±20%) .
Data Analysis and Experimental Design
Q. How should researchers design dose-response studies to minimize off-target effects?
- Methodological Answer : Use a logarithmic dose range (1 nM–100 µM) with ≥6 concentrations. Include positive controls (e.g., serotonin for 5-HT receptors) and counter-screens for cytotoxicity (MTT assay). Normalize data to vehicle-treated controls. Statistical analysis (GraphPad Prism) employs nonlinear regression (four-parameter logistic model) to calculate EC50/IC50 .
Q. What computational methods predict metabolic pathways and potential toxic metabolites?
- Methodological Answer : In silico tools like Meteor (Lhasa Limited) simulate Phase I/II metabolism. Validate with human liver microsomes (HLMs) and NADPH cofactors. UPLC-HRMS identifies metabolites (e.g., hydroxylation, demethylation). Toxicity prediction via Derek Nexus assesses structural alerts (e.g., genotoxic aryl amines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
